

4-Methylpent-2-ynoic acid CAS number

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Compound of Interest

Compound Name: 4-Methylpent-2-ynoic acid

Cat. No.: B2600812

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An In-depth Technical Guide to **4-Methylpent-2-ynoic Acid**: Synthesis, Characterization, and Medicinal Chemistry Potential

Abstract

4-Methylpent-2-ynoic acid is a structurally intriguing organic molecule featuring a terminal isopropyl group conjugated to an alkynoic acid moiety. As a non-commercial compound, it lacks an extensive body of published experimental data and does not currently have a registered CAS number. This guide serves as a comprehensive technical and synthetic overview, designed to bridge this information gap for research and development professionals. We provide a detailed, mechanistically justified synthetic protocol, outline the anticipated spectroscopic characteristics for structural verification, and explore the compound's significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic importance of its constituent functional groups—the carboxylic acid for amide coupling and the alkyne for bioorthogonal "click" chemistry—is discussed in the context of modern pharmaceutical development workflows.

Compound Identification and Physicochemical Profile

Precise identification is critical for any chemical entity. While a CAS Registry Number has not been assigned, **4-Methylpent-2-ynoic acid** is uniquely defined by its structure and associated identifiers.

| Identifier | Value | Source |
|-------------------|--|---------------------------------------|
| IUPAC Name | 4-methylpent-2-ynoic acid | PubChem |
| PubChem CID | 12456339 | --INVALID-LINK--[1] |
| Molecular Formula | C ₆ H ₈ O ₂ | PubChemLite[2] |
| Molecular Weight | 112.13 g/mol | PubChemLite[2] |
| SMILES | <chem>CC(C)C#CC(=O)O</chem> | PubChemLite[2] |
| InChI Key | RQIRASYNLSFTIG-UHFFFAOYSA-N | PubChemLite[2] |

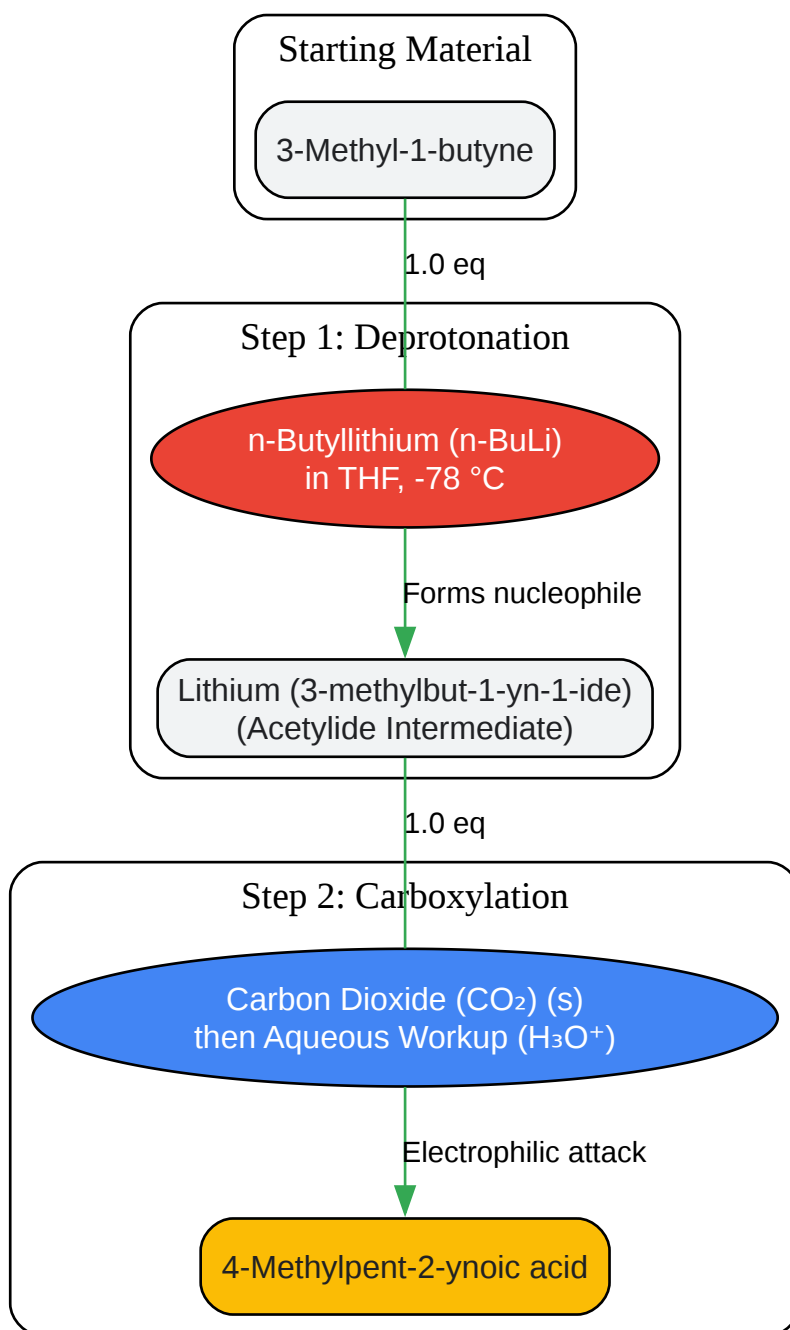
Predicted Physicochemical Properties

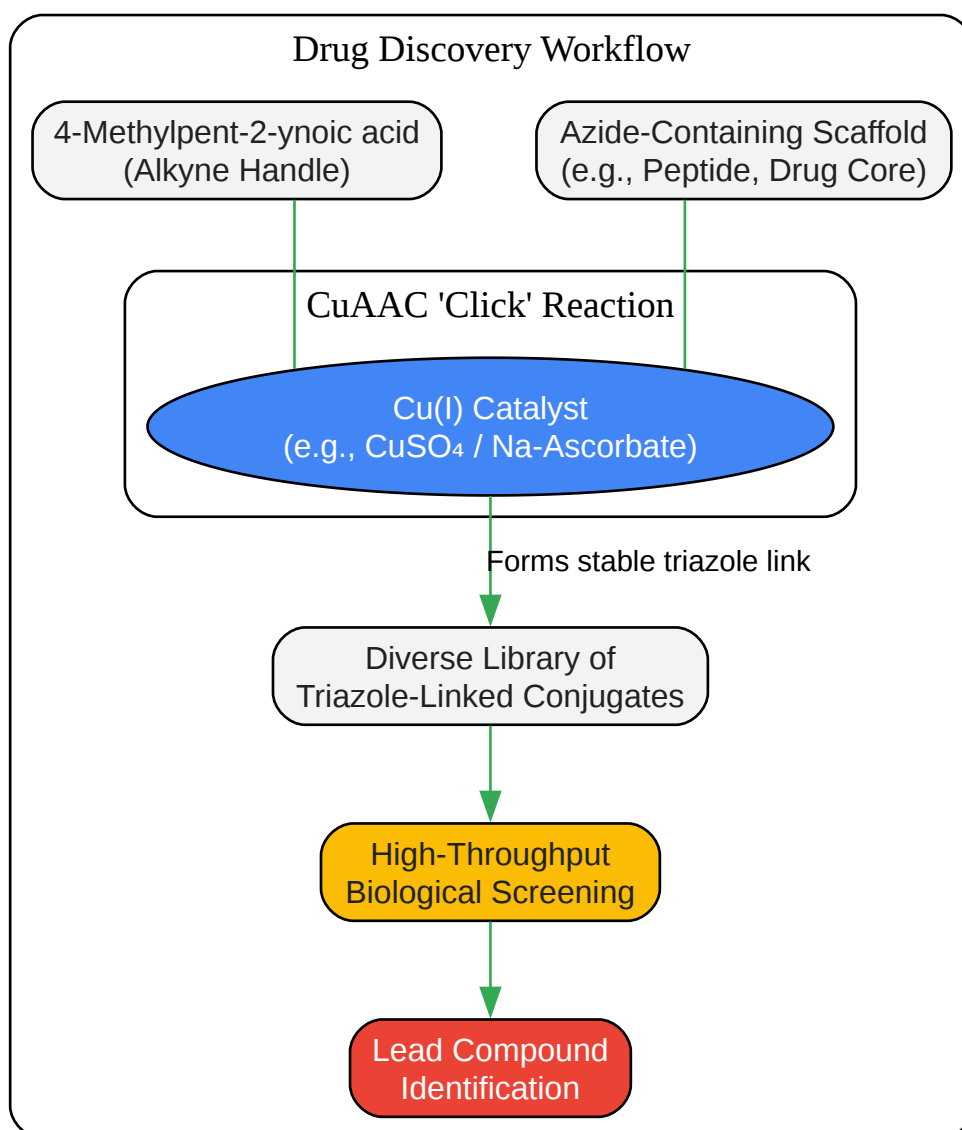
In the absence of experimental data, computational models provide valuable estimations for key properties. The following data is predicted and should be used as a guideline for experimental design.

| Property | Predicted Value | Source |
|--------------------|---------------------------|--|
| XlogP | 1.5 | PubChemLite[2] |
| Monoisotopic Mass | 112.05243 Da | PubChemLite[2] |
| Polar Surface Area | 37.3 Å ² | PubChem[3] |
| Boiling Point | ~200-220 °C (at 760 mmHg) | Estimation based on similar structures |
| Acidity (pKa) | ~4.0 - 4.5 | Estimation based on similar structures |

Proposed Synthesis and Mechanistic Rationale

The synthesis of **4-methylpent-2-ynoic acid** can be efficiently achieved from the commercially available terminal alkyne, 3-methyl-1-butyne. The proposed two-step sequence involves metallation followed by carboxylation. This approach is a standard and reliable method for converting terminal alkynes into their corresponding α,β -alkynoic acids.





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References

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- 3. 4-Methyl-pent-2-enoic acid | C₆H₁₀O₂ | CID 112103 - PubChem [pubchem.ncbi.nlm.nih.gov]
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